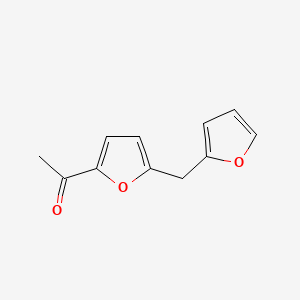
(5-Acetyl-2-furyl)furylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-2-furyl)furylmethane is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of two furan rings and an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-furyl)furylmethane typically involves the condensation of furfural with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts may also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-furyl)furylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups into the furan rings .
Scientific Research Applications
(5-Acetyl-2-furyl)furylmethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Acetyl-2-furyl)furylmethane involves its interaction with specific molecular targets and pathways. The furan rings and acetyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Furfural: A key precursor in the synthesis of (5-Acetyl-2-furyl)furylmethane, used in various chemical transformations.
2-Acetyl furan: Similar in structure but with different functional groups, used as a food additive and chemical intermediate.
Furfuryl alcohol: Derived from furfural, used in the production of resins and polymers.
Uniqueness
This compound is unique due to its dual furan rings and acetyl group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
52805-84-2 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-[5-(furan-2-ylmethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C11H10O3/c1-8(12)11-5-4-10(14-11)7-9-3-2-6-13-9/h2-6H,7H2,1H3 |
InChI Key |
PGQDWYALUAAWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


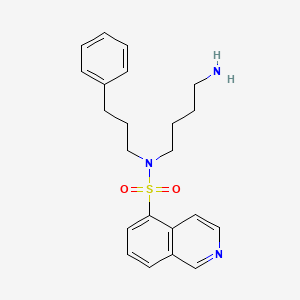
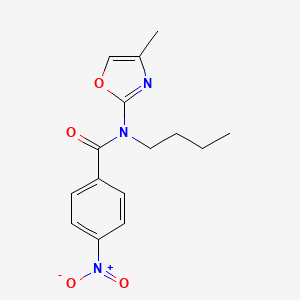

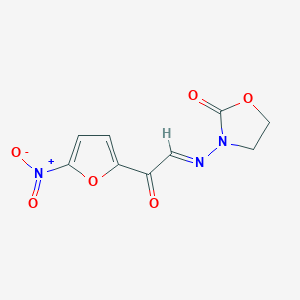


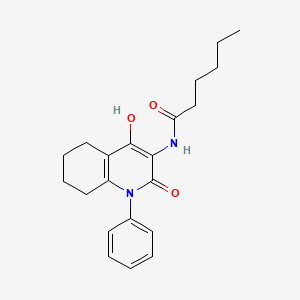
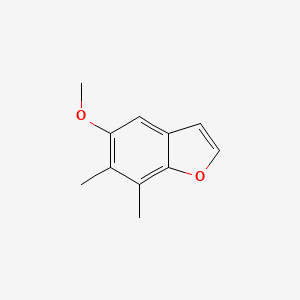
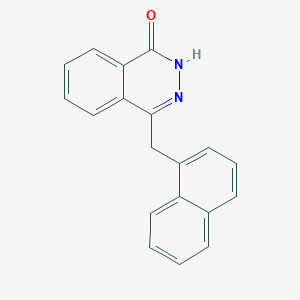
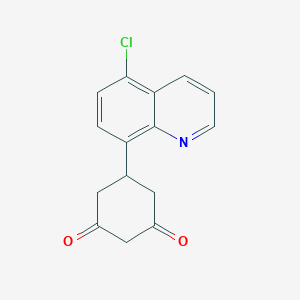
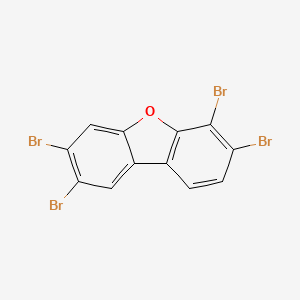
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
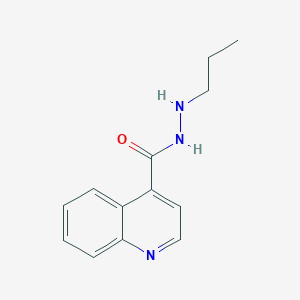
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
